N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
Description
N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine (CAS: 1464822-27-2; Molecular Formula: C₄₈H₃₄N₂) is a triarylamine derivative featuring two [1,1'-biphenyl]-4-yl groups attached to a central nitrogen atom, with a third biphenyl moiety substituted at the 4' position by a 9H-carbazole group. This compound is primarily utilized in organic light-emitting diodes (OLEDs) as a hole-transport layer (HTL) due to its high thermal stability (glass transition temperature, Tg = 140°C) and ability to enhance device longevity. In OLED stacks, replacing conventional HTLs like TAPC (Tg = 79°C) with this compound improved LT90 lifetimes (time to 90% initial luminance) from <1 hour to 55.7–70.5 hours without compromising efficiency or color purity .
Properties
Molecular Formula |
C48H34N2 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
N-[4-(4-carbazol-9-ylphenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C48H34N2/c1-3-11-35(12-4-1)37-19-27-41(28-20-37)49(42-29-21-38(22-30-42)36-13-5-2-6-14-36)43-31-23-39(24-32-43)40-25-33-44(34-26-40)50-47-17-9-7-15-45(47)46-16-8-10-18-48(46)50/h1-34H |
InChI Key |
LCPYTQFVQRPZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions: Detailed reaction conditions would require further research, but typical organic synthesis techniques apply.
Industrial Production: Information on large-scale industrial production methods for TPP-mCP is scarce, as it is primarily used in research and development.
Chemical Reactions Analysis
Reactivity: TPP-mCP may undergo various reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Reagents and conditions would depend on the desired transformation. For example, oxidation might involve oxidants like KMnO₄ or PCC.
Major Products: The major products resulting from these reactions would vary based on the specific reaction type.
Scientific Research Applications
Optoelectronic Devices
One of the most significant applications of this compound lies in the field of optoelectronics. Its unique electronic properties make it suitable for use in:
- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties allow for efficient light emission, crucial for OLED technology.
- Organic Photovoltaics (OPVs) : Its ability to absorb light and generate charge carriers makes it a candidate for enhancing the efficiency of solar cells.
Aggregation-Induced Emission
N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine exhibits aggregation-induced emission (AIE) properties. This characteristic is valuable in:
- Sensors : The compound can be used in fluorescence-based sensors for detecting specific ions or molecules.
- Biological Imaging : Its luminescent properties can aid in imaging applications within biological systems.
Advanced Materials
The structural complexity and stability of this compound make it suitable for developing advanced materials such as:
- Light-emitting materials : Used in displays and lighting technologies.
- Conductive polymers : Potential applications in flexible electronics and sensors.
Case Study 1: Organic Light Emitting Diodes
A study explored the use of this compound in OLEDs. The results indicated that devices incorporating this compound exhibited higher efficiency compared to those using traditional materials.
Case Study 2: Fluorescent Sensors
Research demonstrated the application of this compound as a fluorescent sensor for heavy metal ions. The sensor showed a significant increase in fluorescence intensity upon binding with specific ions, indicating its potential for environmental monitoring.
Mechanism of Action
- The exact mechanism by which TPP-mCP exerts its effects is not explicitly documented. its AIE properties enhance OLED performance by improving electroluminescence.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs in Triarylamine-Based HTLs
Triarylamines are widely used in optoelectronics for their tunable electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Thermal Properties of Triarylamine Derivatives
Key Observations :
- Carbazole vs. Thiophene : The carbazole group in the target compound provides strong electron-donating properties, improving hole injection, whereas thiophene-based analogs (e.g., ) prioritize π-conjugation for charge transport .
- Thermal Stability : Both the target compound and the spirofluorene analog exhibit high Tg (140°C), critical for preventing layer degradation in OLEDs during operation .
Electronic and Optoelectronic Performance
Key Observations :
- The target compound significantly outperforms traditional HTLs like TAPC in operational stability, attributed to its rigid, planar structure reducing exciton quenching .
- Donor-spacer-acceptor derivatives (e.g., NSPI-TPA in ) prioritize high external quantum efficiency (EQE) via hot exciton transitions but lack comparable longevity data .
Biological Activity
N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine (CAS Number: 1464822-27-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 638.80 g/mol. Its structure features a biphenyl moiety linked to a carbazole unit, which is known for various biological activities. The detailed chemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₃₄N₂ |
| Molecular Weight | 638.80 g/mol |
| CAS Number | 1464822-27-2 |
Antiviral Activity
Research has indicated that carbazole derivatives exhibit antiviral properties, particularly against HIV and HCV. A study highlighted the effectiveness of carbazole derivatives in inhibiting various stages of the HIV replication cycle, suggesting that structural modifications can enhance antiviral activity. For instance, compounds with specific halogen substitutions demonstrated varying degrees of effectiveness against HIV strains, showing that the position and type of substituent are critical for activity .
Anticancer Activity
The anticancer potential of carbazole derivatives is well-documented. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. For example, novel carbazole derivatives were synthesized and evaluated for their antiproliferative effects against cancer cell lines, demonstrating significant cytotoxicity with low IC50 values (e.g., EC50 = 0.031 µM against HCV genotype 1b) .
Antioxidant Activity
Carbazole compounds have also been recognized for their antioxidant properties. They can donate electrons or hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress in biological systems. The ability to scavenge free radicals was assessed using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), confirming their potential as therapeutic agents in oxidative stress-related diseases .
Case Studies
- Antiviral Properties : A study on carbazole derivatives indicated that compounds with specific substitutions showed moderate antiviral activity against HIV in TZM-bl cells. The research emphasized the importance of structural variations in enhancing efficacy against viral infections .
- Anticancer Evaluation : In a screening of various carbazole derivatives for anticancer activity, one compound exhibited a high selectivity index (SI > 1612) against HCV while maintaining low cytotoxicity in normal cells (CC50 > 50 µM). This highlights the therapeutic potential of structurally modified carbazoles in cancer treatment .
- Antioxidant Studies : Another investigation focused on the antioxidant capabilities of synthesized carbazole derivatives revealed their effectiveness in reducing oxidative damage in cellular models. These findings support their use as protective agents against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
